(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Description
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN6OS and its molecular weight is 398.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such ascyclooxygenase (COX) and phospholipase A2 . These enzymes play crucial roles in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This interaction could lead to the inhibition of the target enzymes, thereby suppressing the production of prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of COX enzymes . By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby mitigating inflammation and pain .
Result of Action
The compound’s action on its targets leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, given the role of prostaglandins in these physiological processes .
Properties
IUPAC Name |
[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6OS/c20-14-3-1-4-15-16(14)23-19(28-15)26-11-13(12-26)17(27)24-7-9-25(10-8-24)18-21-5-2-6-22-18/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVSCXXJPERSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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